molecular formula C11H10ClNO2 B6279208 1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione CAS No. 1251352-16-5

1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione

Cat. No. B6279208
CAS RN: 1251352-16-5
M. Wt: 223.7
InChI Key:
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Description

1-(4-Chlorophenyl)methylpyrrolidine-2,3-dione, also known as 4-chloro-N-methylpyrrolidin-2-one (4-CMP), is a synthetic compound that has been used in scientific research for a variety of applications. It is a precursor for a range of compounds, and has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. This compound has also been studied for its potential therapeutic effects, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

4-CMP has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. It has also been studied for its potential therapeutic effects. It has been used in the synthesis of a number of compounds, including the anticonvulsant drug phenytoin, the antimalarial drug chloroquine, and the antipsychotic drug haloperidol. It has also been used in the synthesis of a number of agrochemicals, such as the herbicide glyphosate and the insecticide imidacloprid.

Mechanism of Action

The mechanism of action of 4-CMP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of a number of drugs and other compounds. It is also believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other compounds.
Biochemical and Physiological Effects
4-CMP has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-convulsant, and anti-psychotic effects. It has also been found to have anti-oxidant, anti-cancer, and anti-microbial effects. It has been found to have an effect on the cardiovascular system, as well as on the immune system.

Advantages and Limitations for Lab Experiments

The use of 4-CMP in lab experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also a relatively stable compound, and is relatively easy to synthesize. However, there are a number of limitations to its use in lab experiments. It is not a very soluble compound, and as such, it is difficult to dissolve in aqueous solutions. It is also a relatively toxic compound, and as such, proper precautions should be taken when handling it.

Future Directions

There are a number of potential future directions for the use of 4-CMP. It could potentially be used in the development of new drugs, agrochemicals, and industrial chemicals. It could also be used in the development of new therapeutic agents, as well as in the development of new diagnostic agents. Additionally, it could be used in the development of new methods for the synthesis of a variety of compounds. Finally, it could be used in the development of new methods for the detection and quantification of a variety of compounds.

Synthesis Methods

4-CMP can be synthesized in a variety of ways, including the reaction of 4-chlorophenylmethylbromide with 2,3-dimethylpyrrolidine in the presence of a base. The reaction yields the desired product in high yield. Other methods of synthesis include the reaction of 4-chlorophenylmethylchloride with 2,3-dimethylpyrrolidine in the presence of a base, and the reaction of 4-chlorophenylmethylsulfone with 2,3-dimethylpyrrolidine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione involves the reaction of 4-chlorobenzaldehyde with pyrrolidine-2,3-dione in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "pyrrolidine-2,3-dione", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde and pyrrolidine-2,3-dione in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Filter the reaction mixture to remove any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain the pure 1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione." ] }

CAS RN

1251352-16-5

Product Name

1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione

Molecular Formula

C11H10ClNO2

Molecular Weight

223.7

Purity

91

Origin of Product

United States

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